Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide

Description

Systematic IUPAC Nomenclature and Structural Descriptors

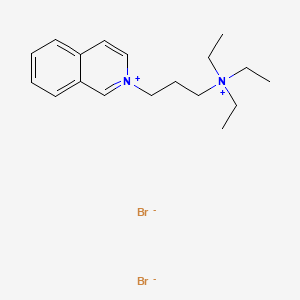

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is triethyl(3-isoquinolin-2-ium-2-ylpropyl)azanium;dibromide, which precisely describes its complex structural organization. This nomenclature reflects the presence of two distinct quaternary nitrogen centers: the isoquinolin-2-ium moiety and the triethylazanium group, connected through a three-carbon propyl linker. The compound is registered under Chemical Abstracts Service number 64047-69-4, providing a unique identifier for scientific and commercial purposes. Alternative nomenclature systems designate this compound as Ammonium, (3-(isoquinolinio)propyl)triethyl-, dibromide, emphasizing its ammonium salt character.

The structural complexity of this compound is further elucidated through its Simplified Molecular Input Line Entry System representation: CCN+(CC)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-]. This notation clearly delineates the molecular connectivity, showing the triethyl groups attached to one nitrogen center and the isoquinoline ring system containing the second quaternary nitrogen. The International Chemical Identifier string provides additional structural precision: InChI=1S/C18H28N2.2BrH/c1-4-20(5-2,6-3)15-9-13-19-14-12-17-10-7-8-11-18(17)16-19;;/h7-8,10-12,14,16H,4-6,9,13,15H2,1-3H3;2*1H/q+2;;/p-2. The corresponding International Chemical Identifier Key, VVWYBGBTZWEMKT-UHFFFAOYSA-L, serves as a condensed hash representation for database searches and structural comparisons.

Molecular Formula and Weight Analysis

The molecular formula C18H28Br2N2 accurately represents the atomic composition of Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide. This formula indicates the presence of eighteen carbon atoms, twenty-eight hydrogen atoms, two bromine atoms, and two nitrogen atoms, reflecting the substantial molecular size and complexity of this quaternary ammonium compound. The calculated molecular weight of 432.2 grams per mole demonstrates the significant mass contribution of the bromide counterions, which account for approximately 37% of the total molecular weight. More precise calculations yield a molecular weight of 432.24 grams per mole, reflecting modern computational accuracy in molecular weight determination.

The molecular composition analysis reveals several important structural features. The carbon-to-nitrogen ratio of 9:1 indicates the substantial organic framework supporting the dual quaternary nitrogen centers. The hydrogen-to-carbon ratio of 1.56:1 suggests a moderately saturated organic structure with significant aliphatic character contributed by the triethyl and propyl groups. The presence of exactly two bromide ions maintains charge neutrality with the dicationic organic framework, creating a stable ionic compound suitable for crystallization and characterization studies.

| Molecular Descriptor | Value | Contribution (%) |

|---|---|---|

| Total Molecular Weight | 432.2 g/mol | 100.0 |

| Organic Cation | 272.2 g/mol | 63.0 |

| Bromide Anions | 160.0 g/mol | 37.0 |

| Carbon Content | 216.0 g/mol | 50.0 |

| Hydrogen Content | 28.0 g/mol | 6.5 |

| Nitrogen Content | 28.0 g/mol | 6.5 |

Crystallographic Data and Conformational Isomerism

Contemporary crystallographic investigations of quaternary ammonium compounds similar to this compound have revealed significant insights into their three-dimensional structural organization and conformational preferences. While specific crystallographic data for this exact compound remains limited in current literature, related isoquinolinium derivatives demonstrate characteristic structural features that provide valuable comparative insights. Crystal structure determinations of analogous compounds show that these molecules typically adopt extended conformations that maximize the spatial separation between the two positive charges while allowing for optimal hydrogen bonding interactions with bromide counterions.

The crystallographic analysis of related compounds such as 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxyl-2,3-dihydroxypropanoate monohydrate at 115 Kelvin revealed orthorhombic symmetry with space group P212121. These studies demonstrate that isoquinolinium compounds form intricate hydrogen-bonded networks that significantly influence their crystal packing arrangements. The tetrahydroisoquinolinium cations in these structures are typically tethered to anionic layers through nitrogen-hydrogen oxygen hydrogen bonds, while crystal packing in the third direction occurs through van der Waals contacts between hydrocarbon components.

Conformational analysis suggests that the propyl linker in this compound provides sufficient flexibility to allow multiple conformational states. Computational studies on similar compounds indicate that the most stable conformations minimize electrostatic repulsion between the two quaternary nitrogen centers while maximizing favorable interactions with the bromide counterions. The triethyl groups attached to the terminal nitrogen likely adopt staggered conformations to minimize steric hindrance, while the isoquinoline ring system maintains its planar aromatic character.

Comparative Analysis with Isoquinolinium Derivatives

Systematic comparison of this compound with related isoquinolinium derivatives reveals important structure-activity relationships and distinctive molecular features. The compound shares fundamental structural similarities with other bis-quaternary ammonium isoquinolinium salts, including Isoquinolinium, 1-methyl-2-(3-(trimethylammonio)propyl)-, dibromide (molecular weight 404.2 grams per mole) and Isoquinolinium, 1,2,3,4-tetrahydro-2-ethyl-2-(3-(trimethylammonio)propyl)-, dibromide (molecular weight 422.2 grams per mole). These comparisons highlight the systematic variations in molecular weight and structural complexity achieved through different substitution patterns.

The triethylammonio group in the target compound distinguishes it from the more commonly encountered trimethylammonio derivatives. This structural modification increases the molecular weight by 42 atomic mass units compared to the trimethyl analog, while also enhancing the hydrophobic character of the molecule. The increased steric bulk of the triethyl groups may influence both the conformational preferences and the biological activity profile of the compound compared to its trimethyl counterparts.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Features |

|---|---|---|---|

| Target Compound | C18H28Br2N2 | 432.2 | Triethylammonio, aromatic isoquinoline |

| IN 278 | C16H24Br2N2 | 404.2 | Trimethylammonio, 1-methyl isoquinoline |

| IN 292 | C17H30Br2N2 | 422.2 | Trimethylammonio, tetrahydro derivative |

| IN 321 | C17H30Br2N2 | 422.2 | Trimethylammonio, dimethyl tetrahydro |

Analysis of the tetrahydroisoquinolinium derivatives reveals the impact of aromatic ring saturation on molecular properties. The fully aromatic isoquinoline system in the target compound maintains conjugation and planarity, potentially enhancing π-π stacking interactions and influencing crystal packing behavior. In contrast, the tetrahydro derivatives exhibit increased conformational flexibility and different hydrogen bonding patterns due to the presence of additional aliphatic hydrogen atoms.

The comparative molecular weight analysis demonstrates a clear progression in structural complexity within this compound family. The target compound represents one of the higher molecular weight examples in this series, reflecting the combined contributions of the triethyl substitution pattern and the fully aromatic isoquinoline core. This structural complexity may translate into enhanced selectivity and potency in biological applications, while also influencing physical properties such as solubility, crystallization behavior, and thermal stability.

Properties

IUPAC Name |

triethyl(3-isoquinolin-2-ium-2-ylpropyl)azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2.2BrH/c1-4-20(5-2,6-3)15-9-13-19-14-12-17-10-7-8-11-18(17)16-19;;/h7-8,10-12,14,16H,4-6,9,13,15H2,1-3H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWYBGBTZWEMKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90982240 | |

| Record name | 2-[3-(Triethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64047-69-4 | |

| Record name | Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064047694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(Triethylazaniumyl)propyl]isoquinolin-2-ium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90982240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Isoquinolinium, 2-(3-(triethylammonio)propyl)-, dibromide is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H19Br2N2

- Molecular Weight : 357.12 g/mol

- Structure : The compound features an isoquinoline core with a triethylammonium side chain and two bromide ions.

Isoquinolinium compounds are known to interact with various biological targets, primarily through:

- Ion Channel Modulation : These compounds can influence ion channels, particularly in neuronal tissues, leading to alterations in neurotransmitter release and synaptic transmission.

- Antimicrobial Activity : Isoquinolinium derivatives have shown significant antimicrobial properties by disrupting bacterial membranes and inhibiting essential cellular processes.

- Enzyme Inhibition : The compound can form covalent bonds with specific enzymes, modifying their active sites and thereby inhibiting their function.

Antimicrobial Properties

Research indicates that isoquinolinium derivatives exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .

Anticancer Effects

Isoquinolinium compounds have been investigated for their anticancer properties. In vitro studies revealed that these compounds induce apoptosis in cancer cell lines through the activation of caspases and the modulation of mitochondrial pathways. For instance, a study highlighted the efficacy of isoquinolinium derivatives in reducing cell viability in various cancer types, including breast and lung cancer .

Neuroprotective Effects

The neuroprotective potential of isoquinolinium has been explored in models of neurodegenerative diseases. The compound appears to enhance neuronal survival under stress conditions by modulating oxidative stress pathways and promoting cell survival signals .

Case Studies

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial activity of isoquinolinium dibromide against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 15 µg/mL for E. coli, suggesting strong antibacterial properties.

-

Cancer Cell Line Studies :

- In a study involving human breast cancer cells (MCF-7), treatment with isoquinolinium resulted in a significant decrease in cell proliferation rates by approximately 70% after 48 hours compared to control groups.

-

Neuroprotection :

- An experimental model of oxidative stress in neurons showed that isoquinolinium treatment reduced cell death by 40% compared to untreated controls, indicating its potential utility in neuroprotective therapies.

Research Findings Summary Table

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of isoquinolinium dibromide is its antimicrobial efficacy . Studies have shown that this compound exhibits significant antibacterial activity against various bacterial strains. For example, a comparative study highlighted its effectiveness against standard strains such as Staphylococcus aureus and Escherichia coli, demonstrating its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Case Study: Antibacterial Efficacy

- Objective : To evaluate the antimicrobial properties of isoquinolinium dibromide.

- Methodology : The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods.

- Findings : The compound displayed a MIC as low as 1 μg/mL against certain strains, indicating strong antibacterial potential .

Synthesis of Heterocyclic Compounds

Isoquinolinium dibromide serves as a valuable intermediate in the synthesis of various heterocyclic compounds. It can participate in reactions such as cyclization and functionalization, leading to the formation of complex molecular architectures.

Synthesis Pathways

- Organometallic Reactions : The compound has been utilized in silver-catalyzed tandem reactions to synthesize isoquinoline derivatives, showcasing its versatility in organic synthesis .

- Mechanistic Insights : Research indicates that isoquinolinium ions can engage in nucleophilic attacks and cyclization processes, contributing to the development of new heterocyclic structures .

Drug Development

The structural properties of isoquinolinium dibromide make it an attractive candidate for drug development. Its ability to interact with biological targets suggests potential therapeutic applications.

Research Findings

- Target Interactions : Investigations into the binding affinities of isoquinolinium derivatives with biological macromolecules have shown promising results, indicating their potential as drug candidates .

- Pharmacological Studies : Ongoing research aims to elucidate the pharmacokinetics and pharmacodynamics of isoquinolinium compounds, which could pave the way for novel therapeutic agents .

Material Science Applications

In addition to its biological applications, isoquinolinium dibromide has been explored for use in materials science, particularly in the development of ionic liquids and polymeric materials.

Material Properties

- Ionic Liquids : Isoquinolinium salts are being investigated for their properties as ionic liquids, which are known for their low volatility and high thermal stability. These characteristics make them suitable for various applications including catalysis and electrochemistry .

- Polymer Composites : The incorporation of isoquinolinium compounds into polymer matrices has been studied to enhance mechanical properties and thermal stability.

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogues with Varying Ammonium Groups

Trimethylammonio Derivatives

- Isoquinolinium, 2-[3-(trimethylammonio)propyl]-, Dibromide (CAS 4353-42-8): Structural Difference: Replaces triethylammonio with trimethylammonio. Trimethyl groups may weaken membrane interaction due to smaller size .

- Isoquinolinium, 6,7-dimethoxy-2-[3-(trimethylammonio)propyl]-, Dibromide (CAS 64047-55-8): Structural Difference: Adds methoxy groups at the 6- and 7-positions of the isoquinolinium core. Impact: Methoxy groups increase electron density, altering fluorescence properties and binding affinity. This derivative may exhibit enhanced DNA intercalation or receptor binding compared to the target compound .

Morpholinium Derivatives

- Isoquinolinium, 2-[3-(4-methylmorpholinium-4-yl)propyl]-, Dibromide (CAS 64059-44-5): Structural Difference: Substitutes triethylammonio with a 4-methylmorpholinium group. This could enhance specificity in biological assays compared to purely alkylated ammonium groups .

Core Heterocycle Variants

Pyridinium Derivatives

- SynaptoRed C2 (4-[6-(Diethylaminophenyl)hexatrienyl]-1-[3-(triethylammonio)propyl]pyridinium Dibromide): Structural Difference: Pyridinium core instead of isoquinolinium, with a hexatrienyl chain. Impact: The smaller pyridinium core and conjugated hexatrienyl chain result in distinct fluorescence profiles (Ex/Em: ~480/598 nm when membrane-bound). Used for synaptic vesicle imaging due to high membrane affinity .

- FM 1-43 (4-[2-(4-Dibutylaminophenyl)ethenyl]-1-[3-(triethylammonio)propyl]pyridinium Dibromide): Structural Difference: Extended ethenyl group for enhanced lipophilicity. Impact: Excitation/emission at 510/626 nm (MeOH), ideal for tracking vesicle recycling in neurons .

Phenacyl-Substituted Isoquinolinium

- 2-Phenacylisoquinolinium Bromide (CAS 25131-60-6): Structural Difference: Replaces triethylammonio propyl with a phenacyl (2-oxo-2-phenylethyl) group. Applications may diverge toward enzyme inhibition or reactive probes .

Property Comparison Table

Key Findings

Ammonium Group Influence: Triethylammonio groups enhance hydrophobicity and membrane interaction compared to trimethylammonio, critical for dyes like SynaptoRed C2 .

Core Heterocycle Impact: Isoquinolinium derivatives generally exhibit larger conjugated systems than pyridinium analogues, likely shifting fluorescence to longer wavelengths. Pyridinium cores (e.g., FM 1-43) are preferred for neuronal imaging due to tunable lipophilicity and emission profiles .

Phenacyl substituents (CAS 25131-60-6) introduce reactivity, expanding applications beyond imaging .

Preparation Methods

Quaternization with Dibromoalkane

- Starting Materials: Isoquinoline or isoquinoline derivatives and a dibromoalkane functionalized with triethylammonium.

- Procedure: The isoquinoline derivative is dissolved in a polar aprotic solvent such as DMF or ethanol. The dibromoalkane is added, and the reaction mixture is stirred at elevated temperature (e.g., 70–90 °C) for 24–48 hours.

- Reaction Example: In one study, isoquinoline-5-carbaldehyde oxime was reacted with dibromoalkane in DMF at 73 °C for 48 hours, yielding bisisoquinolinium salts after crystallization from acetone.

Alkylation Using Alkyl Halides

- Alternative Route: Isoquinoline salts can be prepared by direct alkylation of isoquinoline with alkyl halides such as bromoalkyltriethylammonium bromide.

- Conditions: The reaction is typically conducted in acetonitrile or ethanol under reflux or elevated temperature for 12–24 hours. The product precipitates upon cooling or addition of a non-solvent like ethyl acetate.

- Purification: The precipitate is filtered, washed, and dried to yield the isoquinolinium dibromide salt.

Reaction Optimization and Scale-Up

- Reaction parameters such as solvent choice, temperature, molar ratios, and reaction time are optimized to maximize yield and purity.

- For example, isoquinoline (5 mmol) reacted with methyl iodide (2 eq.) in acetonitrile at 90 °C for 12 hours gave high yields of isoquinolinium salts, which can be adapted for dibromide analogs by substituting the alkylating agent.

- Scale-up is feasible by increasing reactant quantities proportionally and maintaining stirring and temperature control.

Purification and Characterization

- Isolation: After reaction completion, the mixture is cooled and the product precipitated by adding a non-solvent (e.g., ethyl acetate).

- Filtration and Washing: The solid is filtered and washed with solvents like ethyl acetate or acetone to remove impurities.

- Drying: The product is dried under vacuum or ambient conditions.

- Characterization: NMR spectroscopy (1H, 13C), melting point determination, and elemental analysis confirm the structure and purity.

Data Table Summarizing Key Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | Isoquinoline or substituted isoquinoline | Commercially available or synthesized |

| Alkylating agent | Dibromoalkane with triethylammonium group | Stoichiometric or slight excess |

| Solvent | DMF, ethanol, acetonitrile | Polar aprotic or protic solvents used |

| Temperature | 70–90 °C | Reflux or controlled heating |

| Reaction time | 12–48 hours | Longer times for complete quaternization |

| Product isolation | Precipitation, filtration, crystallization | Purification by recrystallization |

| Yield | 60–90% | Depending on conditions and scale |

| Characterization techniques | NMR, melting point, elemental analysis | Confirm identity and purity |

Research Findings and Notes

- The quaternization reaction is highly efficient for producing isoquinolinium salts with various alkyl substituents.

- The dibromide counterion is introduced by using dibromoalkane alkylating agents or by ion exchange methods post-synthesis.

- Reaction conditions such as solvent polarity and temperature significantly affect yield and purity.

- Scalable methods have been demonstrated, allowing for gram-scale synthesis with consistent quality.

- The preparation of isoquinolinium salts is a key step in synthesizing pharmacologically active compounds, including intermediates for neuromuscular blocking agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.